Ethyl 6-benzyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
Ethyl 6-benzyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex heterocyclic molecule featuring a bicyclic thieno[2,3-c]pyridine core. Key structural elements include:
- A 6-benzyl substituent on the tetrahydrothienopyridine ring.
- An ethyl carboxylate ester at position 3, influencing solubility and metabolic stability.
- A hydrochloride salt formulation, enhancing crystallinity and bioavailability.
This compound’s structural complexity suggests applications in medicinal chemistry, particularly targeting receptors or enzymes requiring multipoint interactions.
Properties
IUPAC Name |
ethyl 6-benzyl-2-[(2-phenylquinoline-4-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H29N3O3S.ClH/c1-2-39-33(38)30-25-17-18-36(20-22-11-5-3-6-12-22)21-29(25)40-32(30)35-31(37)26-19-28(23-13-7-4-8-14-23)34-27-16-10-9-15-24(26)27;/h3-16,19H,2,17-18,20-21H2,1H3,(H,35,37);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQLYDUPISKDEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=CC=C6.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antimicrobial Activity
Research indicates that (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide exhibits significant antimicrobial properties. Compounds with similar structures have shown efficacy against various bacterial strains, often outperforming traditional antibiotics.
Table 1: Antimicrobial Activity Summary
| Compound | MIC (mg/mL) | MBC (mg/mL) | Most Sensitive Bacteria | Most Resistant Bacteria |
|---|---|---|---|---|
| Compound A | 0.004 | 0.008 | Enterobacter cloacae | Escherichia coli |
| Compound B | 0.015 | 0.030 | Staphylococcus aureus | Micrococcus flavus |
| Compound C | 0.011 | 0.020 | Salmonella typhimurium | Escherichia coli |
The structure–activity relationship (SAR) studies suggest that specific substituents on the thiazole ring significantly influence antibacterial potency, indicating a pathway for designing more effective antimicrobial agents.
Anticancer Activity
Initial studies have indicated that this compound may possess anticancer properties, potentially through mechanisms such as apoptosis induction in cancer cells or inhibition of tumor growth. The exact mechanisms remain under investigation, but preliminary results suggest interaction with key molecular targets involved in cancer progression.
Case Study: Anticancer Mechanisms
A recent study focused on the anticancer effects of similar compounds, particularly their ability to induce apoptosis in breast cancer cell lines. The findings suggested that these compounds could disrupt cellular signaling pathways crucial for cancer cell survival, indicating their potential as therapeutic agents.
Research Findings
-
Study on Antimicrobial Efficacy :
A comparative study tested various derivatives against a panel of bacteria, revealing that many thiazole derivatives exhibited MIC values as low as 0.004 mg/mL against Enterobacter cloacae, demonstrating their potential as effective antimicrobial agents. -
Anticancer Mechanisms :
Research exploring the anticancer effects of related compounds indicated their ability to induce apoptosis in cancer cell lines and inhibit tumor growth through disruption of critical signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Table 1: Structural Comparison of Key Analogs
Key Observations :
In contrast, PD 81,723 uses a simpler thiophene ring, reducing steric hindrance but limiting structural complexity .
Substituent Effects: The 2-phenylquinoline group in the target compound introduces a bulky, planar aromatic system, likely enhancing receptor affinity through extended π-π interactions. The 3,4-dimethoxybenzamido group in CAS:1216731-03-1 provides hydrogen-bond acceptors (methoxy) but may reduce membrane permeability due to polarity . PD 81,723’s 3-(trifluoromethyl)phenyl group optimizes electron-withdrawing effects, enhancing allosteric adenosine A1 receptor binding .
Structure-Activity Relationships (SAR)
Critical Analysis :
- Amino/Carbonyl Interactions: highlights the necessity of an amino group and keto carbonyl for adenosine A1 activity, a feature conserved in the target compound’s amido group .
- Substituent Optimization: The 3,4-dimethoxybenzamido group in CAS:1216731-03-1 aligns with ’s findings that electron-donating substituents (e.g., methoxy) modulate solubility, while the target compound’s phenylquinoline group prioritizes aromatic stacking .
Table 3: Physicochemical Comparison
Safety Notes:
- The hydrochloride salt in the target compound may improve handling stability, akin to CAS:1216731-03-1’s formulation .
Q & A
Q. Basic Research Focus
- Enzyme inhibition : Screen against kinases (e.g., JAK2) using fluorescence polarization assays (IC determination) .
- Cell viability : Test cytotoxicity in HEK293 or HeLa cells via MTT assay (48-hour exposure, 10–100 µM range) .
Data Interpretation : Normalize results to positive controls (e.g., staurosporine for kinase inhibition) and account for solvent effects (DMSO < 0.1%).
How can computational modeling predict metabolic stability of this compound?
Q. Advanced Research Focus
- CYP450 metabolism : Use Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., oxidation of benzyl CH).
- Half-life estimation : Run molecular dynamics simulations (AMBER force field) to calculate binding free energy with human serum albumin .
What strategies mitigate decomposition during long-term storage?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
